molecular formula C30H24ClFN2O3S B11037514 (5Z)-3-benzyl-5-[6-(4-chlorophenyl)-8-fluoro-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]-1,3-thiazolidine-2,4-dione

(5Z)-3-benzyl-5-[6-(4-chlorophenyl)-8-fluoro-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B11037514
M. Wt: 547.0 g/mol
InChI Key: KBJNPZJSYLRESA-BZZOAKBMSA-N
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Description

(5Z)-3-benzyl-5-[6-(4-chlorophenyl)-8-fluoro-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]-1,3-thiazolidine-2,4-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-benzyl-5-[6-(4-chlorophenyl)-8-fluoro-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrroloquinoline core, followed by the introduction of the thiazolidine-2,4-dione moiety. Key steps include:

    Formation of the pyrroloquinoline core: This can be achieved through a series of cyclization reactions involving appropriate starting materials.

    Functional group modifications: Introduction of the benzyl, chlorophenyl, and fluoro groups through substitution reactions.

    Final assembly: Coupling the modified pyrroloquinoline with thiazolidine-2,4-dione under specific conditions to obtain the final compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-benzyl-5-[6-(4-chlorophenyl)-8-fluoro-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carbonyl groups to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation might yield quinoline oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

(5Z)-3-benzyl-5-[6-(4-chlorophenyl)-8-fluoro-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]-1,3-thiazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-3-benzyl-5-[6-(4-chlorophenyl)-8-fluoro-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C30H24ClFN2O3S

Molecular Weight

547.0 g/mol

IUPAC Name

(5Z)-3-benzyl-5-[9-(4-chlorophenyl)-6-fluoro-9,11,11-trimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-3-ylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C30H24ClFN2O3S/c1-29(2)16-30(3,18-9-11-19(31)12-10-18)22-14-20(32)13-21-23(26(35)34(29)24(21)22)25-27(36)33(28(37)38-25)15-17-7-5-4-6-8-17/h4-14H,15-16H2,1-3H3/b25-23-

InChI Key

KBJNPZJSYLRESA-BZZOAKBMSA-N

Isomeric SMILES

CC1(CC(C2=CC(=CC\3=C2N1C(=O)/C3=C\4/C(=O)N(C(=O)S4)CC5=CC=CC=C5)F)(C)C6=CC=C(C=C6)Cl)C

Canonical SMILES

CC1(CC(C2=CC(=CC3=C2N1C(=O)C3=C4C(=O)N(C(=O)S4)CC5=CC=CC=C5)F)(C)C6=CC=C(C=C6)Cl)C

Origin of Product

United States

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